(S)-二叔丁基 2-(羟甲基)哌嗪-1,4-二羧酸酯

描述

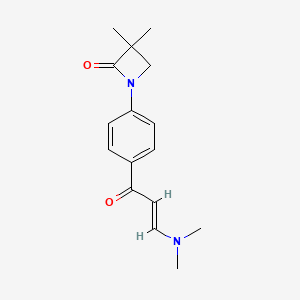

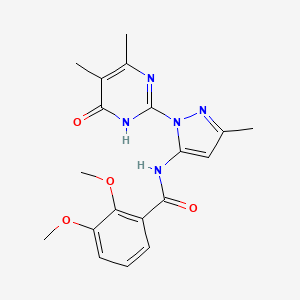

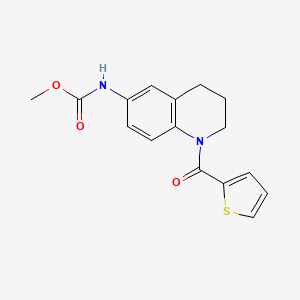

“(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate”, also known as S-DTBMP, is a chemical compound that belongs to the family of piperazine carboxylates. It has a molecular formula of C15H28N2O5 .

Molecular Structure Analysis

The molecular structure of (S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is represented by the InChI code: 1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m0/s1 . The compound has a molecular weight of 316.4 and its monoisotopic mass is 316.199829 Da .Physical and Chemical Properties Analysis

(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a white to yellow solid . The compound’s IUPAC name is di-tert-butyl (S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate .科学研究应用

合成和表征

(S)-DI-叔丁基 2-(羟甲基)哌嗪-1,4-二羧酸及其衍生物已被合成和表征,为它们的结构和化学性质提供了见解。例如,叔丁基 4-(2-乙氧基-2-氧代乙基)-哌嗪-1-羧酸酯和叔丁基 4-(2-肼基-2-氧代乙基)哌嗪-1-羧酸酯的合成、表征、X 射线衍射研究和生物学评估已经过探索,揭示了它们在抗菌和抗真菌应用中的潜力,因为它们对几种微生物具有中等活性 (Kulkarni 等人,2016)。

生物学评估

合成化合物(包括 (S)-DI-叔丁基 2-(羟甲基)哌嗪-1,4-二羧酸酯衍生物)的生物学评估表明了潜在的抗菌和驱虫活性。例如,叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯化合物经过筛选,具有体外抗菌和驱虫活性,表现出较差的抗菌活性但具有中等的驱虫活性 (Sanjeevarayappa 等人,2015)。

药物开发的化学支架

(S)-DI-叔丁基 2-(羟甲基)哌嗪-1,4-二羧酸酯作为生物活性化合物开发的化学支架。它的衍生物已用于合成差异保护的 2-(羟甲基)哌嗪,展示了该化合物在构建用于药物发现的组合库中的多功能性 (Gao & Renslo,2007)。

材料科学和化学

在材料科学和化学中,(S)-DI-叔丁基 2-(羟甲基)哌嗪-1,4-二羧酸酯衍生物的应用扩展到通过添加剂组合稳定生态清洁柴油燃料。这些添加剂包括空间位阻酚衍生物,展示了该化合物在提高燃料稳定性和性能方面的潜力 (Koshelev 等人,1996)。

安全和危害

The safety information for (S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 , which include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if the compound is on the skin, swallowed, or in the eyes .

属性

IUPAC Name |

ditert-butyl (2S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCFQKQBPSGAKK-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@@H](C1)CO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl]oxypropanoate](/img/structure/B2695568.png)

![2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol](/img/structure/B2695574.png)

![(E)-5-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2695575.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2695578.png)

![N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2695584.png)